Daidzein 4'-O-glucuronide

Description

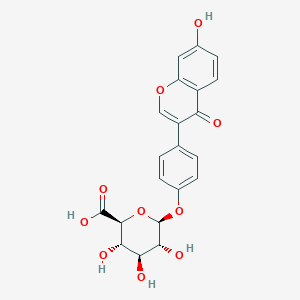

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUYSKUVHUPXBV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635942 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264236-77-3 | |

| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Significance of Daidzein 4'-O-glucuronide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein, a prominent isoflavone found in soy, is the subject of extensive research for its potential health benefits, including roles in mitigating hormone-dependent cancers, osteoporosis, and cardiovascular disease.[1][2][3] However, the biological activity of ingested daidzein is not direct. Following consumption, it undergoes extensive Phase II metabolism, leading to the formation of conjugates, primarily glucuronides. This guide provides an in-depth analysis of Daidzein 4'-O-glucuronide, one of the major circulating metabolites. We will explore its formation, pharmacokinetics, and multifaceted biological significance, moving beyond the traditional view of glucuronides as mere inactive waste products. This document serves as a technical resource, elucidating the crucial role of Daidzein 4'-O-glucuronide as a stable transport form and a reservoir for the bioactive aglycone, daidzein, in target tissues.

The Metabolic Journey: From Dietary Soy to Circulating Glucuronide

The biological effects of dietary daidzein are fundamentally dictated by its metabolic fate. In soy and unfermented soy products, daidzein exists predominantly as the glycoside conjugate, daidzin.[4]

-

Initial Hydrolysis: Upon ingestion, daidzin is not readily absorbed. In the small intestine, bacterial β-glucosidases hydrolyze the glycosidic bond, releasing the more lipophilic and absorbable aglycone, daidzein.[4][5]

-

Phase II Glucuronidation: Following absorption, daidzein undergoes rapid and extensive first-pass metabolism, primarily in the intestinal wall and liver.[4] This process, known as glucuronidation, is a Phase II detoxification reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. A glucuronic acid moiety is attached to one of the hydroxyl groups on the daidzein molecule. This conjugation dramatically increases the water solubility of the compound, facilitating its circulation in the bloodstream and subsequent excretion.[6] Daidzein has two primary sites for this reaction: the hydroxyl groups at the 7 and 4' positions, leading to the formation of Daidzein-7-O-glucuronide and Daidzein 4'-O-glucuronide .[6] Together, these glucuronide conjugates are the predominant forms of daidzein found in systemic circulation.[6][7]

Caption: Metabolic pathway of dietary daidzin to circulating glucuronides.

Pharmacokinetics: The Dynamics of Daidzein 4'-O-glucuronide in Vivo

Understanding the pharmacokinetics of daidzein metabolites is critical for interpreting their biological effects. The glucuronidated forms dominate the plasma profile following soy consumption.[8]

After oral administration, daidzein glucuronides typically reach peak plasma concentrations (Cmax) within 4.5 to 6 hours.[6] Studies have quantified the urinary excretion of these conjugates, with one study reporting that about 21.2% of a daidzein dose was excreted in the urine as glucuronides.[7] The apparent terminal half-life for the urinary excretion of daidzein glucuronides is approximately 3.8 to 4.9 hours, indicating efficient systemic clearance.[6][7]

An important consideration in the bioavailability of these conjugates is the action of efflux transporters. The Breast Cancer Resistance Protein (BCRP/ABCG2), present in the intestine and other tissues, actively transports daidzein glucuronides and sulfates back into the intestinal lumen, thereby limiting their systemic availability.[6][8] Studies in Bcrp1 knockout mice have shown a dramatic 7- to 10-fold increase in the plasma concentration of daidzein conjugates, confirming the significant role of this transporter in their disposition.[8]

| Parameter | Compound | Value | Reference |

| Tmax (Time to Peak) | Daidzein Glucuronide | ~4.5 - 6.0 hours | [6] |

| Apparent Terminal Half-life | Daidzein Glucuronide | 3.8 ± 0.4 hours | [7] |

| Urinary Excretion (% of Dose) | Daidzein Glucuronides | 21.2 ± 1.5 % | [7] |

| Circulating Form | Daidzein Metabolites | >95% Conjugates | [9] |

Table 1: Key Pharmacokinetic Parameters of Daidzein Glucuronides.

Biological Significance: An Active Player or a Passive Carrier?

A central question for drug development professionals is whether Daidzein 4'-O-glucuronide is merely an inactive metabolite destined for excretion or if it possesses biological activity itself. The evidence points to a dual role.

Direct, Albeit Weak, Biological Activity

While glucuronidation generally diminishes the binding affinity of isoflavones to estrogen receptors (ERs) compared to their aglycone forms, the activity is not completely abolished.[6] The large, polar glucuronide moiety sterically hinders the molecule's fit into the receptor's binding pocket.[6] However, studies have demonstrated that daidzein glucuronides are weakly estrogenic in their own right.[10] Furthermore, at nutritionally relevant concentrations (0.1-10 µmol/L), both daidzein and genistein glucuronides have been shown to significantly enhance the cancer-cell-killing ability of human natural killer (NK) cells in vitro.[10] This suggests that the circulating conjugates may contribute directly to the immunomodulatory effects of soy consumption.

| Compound | CB50 (Concentration for 50% ER displacement) | Relative Affinity | Reference |

| 17β-Estradiol | 1.34 nmol/L | 100% (Reference) | [10] |

| Daidzein (Aglycone) | 1,600 nmol/L | ~0.08% | [10] |

| Daidzein-7-O-glucuronide | 14,700 nmol/L | ~0.009% | [10] |

Table 2: Comparative Estrogenic Activity via Estrogen Receptor Binding. Note the significant drop in affinity for the glucuronide conjugate compared to the aglycone.

The "Reservoir" Hypothesis: A Pro-Drug for Targeted Delivery

The primary biological significance of Daidzein 4'-O-glucuronide lies in its role as a stable, circulating pro-drug or reservoir for the more potent aglycone, daidzein.[6] This model proposes that the glucuronide conjugate acts as a transport form, delivering daidzein systemically. In peripheral target tissues that express the enzyme β-glucuronidase (e.g., certain tumors, bone tissue), the glucuronic acid moiety can be cleaved off. This localized deconjugation releases the active daidzein aglycone directly at the site of action, where it can exert its effects, such as modulating estrogen receptor activity or influencing local signaling pathways.[7][11]

Caption: The "Reservoir" Hypothesis: Daidzein glucuronide as a pro-drug.

This mechanism is crucial for understanding the therapeutic potential of daidzein. It implies that systemic plasma levels of the aglycone may be low and not fully representative of the effective concentration within specific tissues. Therefore, drug development efforts may focus on factors that influence tissue-specific β-glucuronidase activity.

Experimental Protocol: Quantification of Daidzein 4'-O-glucuronide in Human Plasma

Objective: To accurately measure the concentration of Daidzein 4'-O-glucuronide in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is foundational for any pharmacokinetic or clinical study.

Methodology:

-

Sample Collection: Collect whole blood in K2-EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C within one hour of collection. Harvest the plasma supernatant and store immediately at -80°C until analysis.

-

Standard Preparation: Prepare a stock solution of certified Daidzein 4'-O-glucuronide standard in DMSO. Create a series of calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples by spiking the stock solution into blank control plasma.

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Daidzein 4'-O-glucuronide).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Daidzein 4'-O-glucuronide: Precursor ion (m/z) 429.1 -> Product ion (m/z) 253.1.

-

MRM Transition for Internal Standard: Monitor the specific transition for the chosen internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and internal standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Calculate the concentration of Daidzein 4'-O-glucuronide in the unknown samples and QCs using the regression equation from the calibration curve.

-

Caption: Experimental workflow for plasma quantification of the glucuronide.

Conclusion and Future Perspectives

Daidzein 4'-O-glucuronide is far more than a simple metabolic byproduct. It is the primary circulating form of daidzein, acting as a critical transport molecule that dictates the systemic exposure and bioavailability of its bioactive aglycone. While possessing some modest intrinsic activity, its principal significance lies in its function as a reservoir, enabling targeted delivery of daidzein to peripheral tissues via localized enzymatic deconjugation.

For researchers and drug development professionals, this understanding is paramount. It shifts the focus from solely studying the aglycone to a more holistic approach that considers the entire metabolic pathway. Future research should aim to:

-

Characterize the expression and activity of β-glucuronidase in various tissues to better predict target sites for daidzein activity.

-

Investigate potential direct signaling roles of Daidzein 4'-O-glucuronide, particularly in immune modulation.

-

Explore formulation strategies or co-therapies that could modulate BCRP activity to enhance the systemic bioavailability of daidzein conjugates, potentially improving therapeutic efficacy.

By appreciating the complex biological significance of Daidzein 4'-O-glucuronide, the scientific community can better design and interpret studies on soy isoflavones and unlock their full therapeutic potential.

References

-

Hümmer, W., & Schreier, P. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. The American Journal of Clinical Nutrition, 87(5), 1314–1323. Available at: [Link]

-

Trivedi, R., Kumar, A., & Gupta, V. (2023). Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone. Phytotherapy Research, 37(6), 2578–2604. Available at: [Link]

-

Wang, M., et al. (2022). Distribution and metabolism of daidzein and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI. Frontiers in Chemistry, 10, 951676. Available at: [Link]

-

Hümmer, W., & Schreier, P. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: A randomized, double-blind, crossover study. ResearchGate. Available at: [Link]

-

Legette, L. L., et al. (2011). Pharmacokinetics of Equol, a Soy Isoflavone Metabolite, Changes with the Form of Equol (Dietary versus Intestinal Production) in Ovariectomized Rats. Journal of Agricultural and Food Chemistry, 59(21), 11683–11690. Available at: [Link]

-

Jain, S., et al. (2025). Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance. Letters in Drug Design & Discovery. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Daidzein? Available at: [Link]

-

Jain, S., et al. (2025). Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance. National Library of Medicine. Available at: [Link]

-

Shelnutt, S. R., et al. (2002). Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein. ResearchGate. Available at: [Link]

-

Shelnutt, S. R., et al. (2002). Urinary Pharmacokinetics of the Glucuronide and Sulfate Conjugates of Genistein and Daidzein. Cancer Epidemiology, Biomarkers & Prevention, 11(5), 445–452. Available at: [Link]

-

Marín, M., et al. (2011). Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice. Drug Metabolism and Disposition, 39(11), 2058–2065. Available at: [Link]

-

Zhang, Y., et al. (1999). Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations. The Journal of Nutrition, 129(2), 399–405. Available at: [Link]

-

Alshehri, M. M., et al. (2021). Therapeutic Potential of Isoflavones with an Emphasis on Daidzein. Oxidative Medicine and Cellular Longevity, 2021, 6121009. Available at: [Link]

-

Soukup, S. T., et al. (2021). Relative concentrations of daidzein conjugates [(A) glucuronides, (B)]. ResearchGate. Available at: [Link]

-

Tani, N., et al. (2013). Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. Journal of Biomedical Science, 20(1), 84. Available at: [Link]

-

Hümmer, W., & Schreier, P. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. The American Journal of Clinical Nutrition, 87(5), 1314-23. Available at: [Link]

-

Human Metabolome Database. (2012). Daidzein 4'-O-glucuronide (HMDB0041717). Available at: [Link]

-

Arito, M., et al. (2020). Mechanism of Soy Isoflavone Daidzein-Induced Female-Specific Anorectic Effect. Nutrients, 12(11), 3568. Available at: [Link]

-

Sun, Y., et al. (2016). Daidzein: A review of pharmacological effects. African Journal of Traditional, Complementary and Alternative Medicines, 13(3), 117-132. Available at: [Link]

Sources

- 1. Pharmacokinetics, pharmacodynamics, toxicity, and formulations of daidzein: An important isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Pharmacotherapeutic potential of daidzein: insights into mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Isoflavones with an Emphasis on Daidzein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Daidzein? [synapse.patsnap.com]

The Biosynthesis of Daidzein 4'-O-glucuronide in Humans: A Technical Guide for Researchers

Foreword

The isoflavone daidzein, a prominent phytoestrogen found in soy and other legumes, has garnered significant attention within the scientific community for its potential roles in human health and disease. However, its journey through the human body is a complex process of biotransformation that dictates its ultimate bioavailability and physiological activity. This technical guide provides an in-depth exploration of the biosynthesis of Daidzein 4'-O-glucuronide, a major metabolite of daidzein in humans. We will delve into the metabolic pathways, the key enzymatic players, and provide practical, field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic process.

The Metabolic Journey of Daidzein: From Ingestion to Glucuronidation

Dietary daidzein is primarily consumed in its glycosylated forms, such as daidzin (daidzein-7-O-glucoside).[1] For the body to absorb and metabolize daidzein, it must first be liberated from its sugar moiety. This initial and crucial step of deglycosylation occurs in the small intestine. It is a two-pronged process involving both the gut microbiota and human intestinal enzymes.[2][3]

-

Microbial Action: Intestinal bacteria, including species like Lactococcus and Enterococcus, possess β-glucosidases that efficiently hydrolyze the O-glycosidic bond of daidzin, releasing the aglycone daidzein.[1][2]

-

Human Enzymes: Human small intestinal epithelial cells also contribute to this process through the action of brush border enzymes like lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase.[3]

Once daidzein is in its aglycone form, it is absorbed across the intestinal wall. Subsequently, it undergoes extensive first-pass metabolism, primarily in the intestine and liver.[4] This is where Phase II conjugation reactions, particularly glucuronidation, play a pivotal role. Glucuronidation is the process of attaching a glucuronic acid molecule to daidzein, which increases its water solubility and facilitates its excretion.[5] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[6][7]

Daidzein has two primary sites for glucuronidation: the hydroxyl group at the 7-position and the hydroxyl group at the 4'-position.[8] This guide will focus on the formation of Daidzein 4'-O-glucuronide.

The Enzymology of Daidzein 4'-O-glucuronidation: Key UGT Isoforms

The conversion of daidzein to its glucuronide conjugates is not a random event but a highly specific enzymatic reaction. Several UGT isoforms have been identified as key players in the glucuronidation of daidzein, with varying efficiencies and tissue distributions. The primary enzymes involved are UGT1A1, UGT1A9, UGT1A8, and UGT1A10.[4][5][9]

-

UGT1A1: This enzyme is predominantly expressed in the liver but is also found in the intestine.[10][11] It is a major contributor to the glucuronidation of daidzein.[4][5]

-

UGT1A9: Primarily located in the liver, UGT1A9 is another significant enzyme in daidzein metabolism.[4][10]

-

UGT1A8 and UGT1A10: These isoforms are extrahepatic, with their expression largely confined to the gastrointestinal tract.[11] They play a crucial role in the first-pass metabolism of daidzein in the intestine.[5]

The formation of Daidzein 4'-O-glucuronide is a result of the catalytic activity of these UGT enzymes, which transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the 4'-hydroxyl group of daidzein.

Quantitative Insights: Kinetic Parameters of Daidzein Glucuronidation

Understanding the kinetic parameters of the UGT enzymes involved in daidzein glucuronidation is essential for predicting its metabolic fate and potential drug-drug interactions. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

| UGT Isoform | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| UGT1A1 | Daidzein | Daidzein Glucuronides | 9.0 | 0.7 | [5] |

| UGT1A9 | Daidzein | Daidzein Glucuronides | - | - | [9] |

| UGT1A1 (recombinant) | Bavachinin | Bavachinin-4'-O-glucuronide | 9.7 | - | [12] |

| Human Liver Microsomes | Bavachinin | Bavachinin-4'-O-glucuronide | 12.4 | - | [12] |

| UGT1A8 (recombinant) | Bavachinin | Bavachinin-4'-O-glucuronide | 2.3 | - | [12] |

| Human Intestine Microsomes | Bavachinin | Bavachinin-4'-O-glucuronide | 3.6 | - | [12] |

| Note: Kinetic data for specific 4'-O-glucuronidation of daidzein is limited. The table includes relevant data for overall daidzein glucuronidation and for a structurally similar isoflavone, bavachinin, to provide context. |

Experimental Protocol: In Vitro Assessment of Daidzein Glucuronidation

This section provides a detailed, step-by-step methodology for conducting an in vitro UGT activity assay using human liver microsomes (HLMs) to study the formation of Daidzein 4'-O-glucuronide.

4.1. Materials and Reagents

-

Daidzein (substrate)

-

Daidzein 4'-O-glucuronide (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (pore-forming agent)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Preparation of Reagents:

-

Prepare stock solutions of daidzein and Daidzein 4'-O-glucuronide in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a 0.5 M Tris-HCl buffer (pH 7.4).

-

Prepare stock solutions of MgCl₂ and UDPGA in ultrapure water.

-

Prepare a stock solution of alamethicin in ethanol.

-

-

Microsomal Suspension:

-

Thaw the pooled HLMs on ice.

-

Dilute the HLMs to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with ice-cold Tris-HCl buffer.

-

Add alamethicin to the microsomal suspension to a final concentration of 25-50 µg/mg protein to permeabilize the microsomal membrane.

-

-

Incubation:

-

In a microcentrifuge tube, combine the diluted HLMs, Tris-HCl buffer, MgCl₂ (final concentration 5-10 mM), and daidzein (at various concentrations to determine kinetics).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the reaction by adding UDPGA (final concentration 2-5 mM). The final reaction volume is typically 100-200 µL.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

4.4. Analytical Method: HPLC-UV/MS

-

Chromatographic Separation:

-

Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[13]

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[13]

-

A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

-

Set the flow rate to 0.3-0.5 mL/min and the column temperature to 40°C.

-

-

Detection:

4.5. Data Analysis

-

Generate a standard curve using the Daidzein 4'-O-glucuronide analytical standard.

-

Quantify the amount of Daidzein 4'-O-glucuronide formed in the reaction samples by comparing their peak areas to the standard curve.

-

Calculate the rate of formation (e.g., in nmol/min/mg protein).

-

For kinetic analysis, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Conclusion and Future Directions

The biosynthesis of Daidzein 4'-O-glucuronide is a complex yet crucial process that significantly influences the biological activity of dietary daidzein. The interplay between gut microbiota, human intestinal enzymes, and hepatic UGTs orchestrates this metabolic pathway. A thorough understanding of the enzymes involved, their kinetic properties, and their tissue-specific expression is paramount for accurately interpreting the health effects of soy isoflavones.

Future research should focus on further elucidating the specific contributions of each UGT isoform to the formation of Daidzein 4'-O-glucuronide in different human populations. Moreover, investigating the potential for drug-isoflavone interactions at the level of UGT-mediated metabolism is a critical area of study for ensuring the safe and effective use of both pharmaceuticals and dietary supplements. The methodologies outlined in this guide provide a robust framework for advancing our knowledge in this exciting field of research.

References

- Kim, D. H. (2014). Deglycosylation of isoflavone C-glycosides by newly isolated human intestinal bacteria. Journal of the Science of Food and Agriculture, 94(13), 2737-2743.

- Castell, J. V., et al. (2010). Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies. Analytical and Bioanalytical Chemistry, 396(6), 2255-2266.

- Badee, J., et al. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 47(2), 143-152.

- Li, D., et al. (2018). Design and optimization of the cocktail assay for rapid assessment of the activity of UGT enzymes in human and rat liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 159, 320-329.

- Pritchett, J. E., et al. (2008). Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line. The Journal of Nutritional Biochemistry, 19(11), 739-745.

- Ito, Y., et al. (2010). Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako. Analytical and Bioanalytical Chemistry, 397(4), 1563-1572.

- Park, H. Y., et al. (2014). Deglycosylation of flavonoid O-glucosides by human intestinal bacteria Enterococcus sp. MRG-2 and Lactococcus sp. MRG-IF-4. Journal of Microbiology and Biotechnology, 24(10), 1396-1402.

- Kil-Kim, G., et al. (2015). UGT1A1 and UGT1A3 activity and inhibition in human liver and intestinal microsomes and a recombinant UGT system under similar assay conditions using selective substrates and inhibitors. Xenobiotica, 45(11), 957-966.

- Day, A. J., et al. (1998). Deglycosylation by small intestinal epithelial cell beta-glucosidases is a critical step in the absorption and metabolism of dietary flavonoid glycosides in humans. FEBS Letters, 436(1), 71-75.

- Harbourt, D. E., et al. (2012). Quantification of Human Uridine-Diphosphate Glucuronosyl Transferase (UGT) 1A Isoforms in Liver, Intestine and Kidney using nanoLC-MS/MS. Drug Metabolism and Disposition, 40(6), 1146-1153.

- Hosoda, K., et al. (2010). Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites of daidzein and genistein in human plasma by high-performance liquid chromatography.

-

Human Metabolome Database. (2022). Daidzein 4'-O-glucuronide (HMDB0041717). Retrieved from [Link]

-

ResearchGate. (n.d.). The C-and O-glucosides of daidzein. Daidzein undergoes conjugation with... Retrieved from [Link]

- Bolca, S., et al. (2010). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Current Medicinal Chemistry, 17(22), 2344-2373.

- Franke, A. A., et al. (1995). HPLC Analysis of Isoflavonoids and Other Phenolic Agents From Foods and From Human Fluids. Proceedings of the Society for Experimental Biology and Medicine, 208(1), 18-26.

- Al-Maharik, N. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Scientia Engiadina, 16(1), 392-401.

- Sun, H., et al. (2016). Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids. PLoS ONE, 11(3), e0151429.

- Fisher, M. B., et al. (2000). Tissue distribution and interindividual variation in human UDP-glucuronosyltransferase activity: relationship between UGT1A1 promoter genotype and variability in a liver bank. Drug Metabolism and Disposition, 28(12), 1443-1448.

- Tang, L., et al. (2009). Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones. Pharmaceutical Research, 26(5), 1243-1254.

-

The Human Protein Atlas. (n.d.). Tissue expression of UGT1A1. Retrieved from [Link]

-

Veeprho. (n.d.). Daidzein 4'-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester. Retrieved from [Link]

- Niro, S., et al. (2015). Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing. Food Analytical Methods, 8(9), 2346-2354.

- Pritchett, J. E., et al. (2008). Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line. The Journal of Nutritional Biochemistry, 19(11), 739-745.

- Wang, L., et al. (2019). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules, 24(18), 3299.

- Lu, Y., et al. (2015). Glucuronidation of bavachinin by human tissues and expressed UGT enzymes: Identification of UGT1A1 and UGT1A8 as the major contributing enzymes. The Journal of Steroid Biochemistry and Molecular Biology, 153, 136-144.

-

ResearchGate. (n.d.). Kinetic curves for the O-and N-glucuronidation of five substrates by... Retrieved from [Link]

- de Iudicibus, S., et al. (2011). PharmGKB summary: very important pharmacogene information for UGT1A1. Pharmacogenetics and Genomics, 21(8), 518-522.

-

FooDB. (2019). Showing Compound Daidzein 7-glucuronide-4'-sulfate (FDB093686). Retrieved from [Link]

-

Wikipedia. (n.d.). Daidzein. Retrieved from [Link]

-

The Human Protein Atlas. (n.d.). UGT1A1 protein expression summary. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzyme kinetic parameters of UGTs 1A1, 1A6, 1A7, 1A8, and 1A10-catalyzed glucuronidation in the absence and presence of BSA. Retrieved from [Link]

- Ishii, Y., et al. (2009). Effects of coexpression of UGT1A9 on enzymatic activities of human UGT1A isoforms. Drug Metabolism and Pharmacokinetics, 24(2), 181-189.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deglycosylation of isoflavone C-glycosides by newly isolated human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and optimization of the cocktail assay for rapid assessment of the activity of UGT enzymes in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structure and Concentration Changes Affect Characterization of UGT Isoform-Specific Metabolism of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Human Uridine-Diphosphate Glucuronosyl Transferase (UGT) 1A Isoforms in Liver, Intestine and Kidney using nanoLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucuronidation of bavachinin by human tissues and expressed UGT enzymes: Identification of UGT1A1 and UGT1A8 as the major contributing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Chemical structure and properties of Daidzein 4'-O-glucuronide

An In-Depth Technical Guide to Daidzein 4'-O-glucuronide

Executive Summary

Daidzein, a prominent isoflavone found in soy, is extensively metabolized in the human body, primarily through Phase II conjugation reactions. Among its various metabolites, Daidzein 4'-O-glucuronide emerges as a key circulating form, playing a pivotal role in the bioavailability and systemic exposure of its parent aglycone. This guide provides a comprehensive technical overview of Daidzein 4'-O-glucuronide, synthesizing current knowledge on its chemical structure, physicochemical properties, pharmacokinetics, and biological activities. We delve into the enzymatic processes governing its formation, its disposition within the body, and its potential mechanisms of action, particularly its role as a transport form for the bioactive daidzein. Furthermore, this document outlines robust analytical methodologies essential for its accurate quantification in biological matrices, offering field-proven insights for researchers, scientists, and drug development professionals investigating the therapeutic potential of soy isoflavones.

Introduction: The Significance of Isoflavone Metabolism

Daidzein (4′,7-dihydroxyisoflavone) is a naturally occurring phytoestrogen abundant in soybeans and other leguminous plants.[1][2] Its structural similarity to human estrogen allows it to interact with estrogen receptors (ERs), leading to a wide spectrum of biological activities, including potential roles in the prevention and management of hormone-related cancers, cardiovascular disease, and osteoporosis.[1][3][4][5] However, upon ingestion, daidzein is rarely present in its free (aglycone) form in systemic circulation. Instead, it undergoes rapid and extensive Phase II metabolism in the small intestine and liver.[6]

The primary metabolic pathway is glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugates glucuronic acid to the hydroxyl groups of daidzein. This biotransformation yields two main isomers: Daidzein-7-O-glucuronide and Daidzein 4'-O-glucuronide. These glucuronide conjugates are the predominant forms of daidzein found in human plasma and urine, making them critical to understanding the compound's overall bioavailability, disposition, and physiological effects.[7][8] This guide focuses specifically on Daidzein 4'-O-glucuronide, a major circulating metabolite whose concentration and pharmacokinetic profile are essential for accurately assessing the bioactivity of dietary daidzein.[7]

Chemical Identity and Physicochemical Properties

Chemical Structure

Daidzein 4'-O-glucuronide is an O-glycosylated derivative of daidzein, where a glucuronic acid moiety is attached to the hydroxyl group at the 4'-position of the B-ring. This conjugation significantly increases the molecule's polarity and water solubility compared to the parent aglycone.

The chemical structure is formally named (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenoxy]oxane-2-carboxylic acid.

Physicochemical Data

A summary of the key chemical and physical properties of Daidzein 4'-O-glucuronide is presented below. This data is fundamental for its identification, purification, and analytical quantification.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxo-4H-chromen-3-yl)phenoxy]oxane-2-carboxylic acid | |

| Chemical Formula | C₂₁H₁₈O₁₀ | [9] |

| Average Molecular Weight | 430.3616 g/mol | [9] |

| Monoisotopic Molecular Weight | 430.089996796 g/mol | |

| CAS Number | 264236-77-3 | [7] |

| Classification | Isoflavonoid O-glycoside |

Metabolism and Pharmacokinetics

Biotransformation: The Glucuronidation Pathway

The conjugation of daidzein is a highly specific enzymatic process. Daidzein possesses two primary sites for glucuronidation: the hydroxyl groups at the 7 and 4' positions.[7] The formation of Daidzein 4'-O-glucuronide is mediated by specific UGT isoforms, primarily in the liver and intestinal epithelium. UGT1A1 and UGT1A9 have been identified as major enzymes responsible for daidzein metabolism in the human liver.[7] The regioselectivity of these enzymes—their preference for the 7- versus the 4'-position—is a critical determinant of the final ratio of glucuronide isomers in circulation. This enzymatic step is not merely for detoxification; it is a crucial event that dictates the systemic fate and bioavailability of the ingested isoflavone.

Pharmacokinetic Profile

Following oral consumption of soy products, Daidzein 4'-O-glucuronide is one of the primary metabolites to appear in the plasma.[7] Understanding its pharmacokinetic parameters is essential for designing clinical studies and interpreting their outcomes.

-

Absorption and Peak Concentration (Cmax): Pharmacokinetic studies in humans show that daidzein glucuronides reach peak plasma concentrations (Cmax) within approximately 3 to 6 hours after ingestion.[7][10]

-

Distribution: Once formed, glucuronide metabolites are distributed via systemic circulation. Studies in animal models have shown that total daidzein concentrations (including conjugates) can be three to five times higher in the liver and kidney compared to plasma levels.[7]

-

Elimination and Half-Life (t½): Daidzein glucuronides are efficiently cleared from the body, primarily through renal excretion into the urine.[7] The apparent terminal half-life for urinary excretion of daidzein glucuronides is reported to be between 3.8 and 4.9 hours.[7][8][11] After consuming a soy beverage, approximately 21.2% of the initial daidzein dose is excreted in the urine as glucuronides.[7][8]

| Pharmacokinetic Parameter | Daidzein Glucuronides | Source(s) |

| Time to Peak (Tmax) | ~4.5 - 6.0 hours | [7][10] |

| Apparent Terminal Half-Life (t½) | ~3.8 - 4.9 hours (Urinary) | [7][8][11] |

| Major Excretion Route | Urine | [7][8] |

| % of Dose in Urine as Glucuronides | ~21.2% | [7][8][12] |

Biological Activities and Mechanisms of Action

While the parent aglycone, daidzein, is associated with most biological activities, its glucuronide conjugates are not inert.[8] They may possess weak intrinsic activity or, more importantly, serve as a circulating reservoir for the release of active daidzein in target tissues.[7][13]

Estrogenic Activity

Daidzein 4'-O-glucuronide exhibits weak estrogenic activity. Studies have shown that it can compete with 17β-estradiol for binding to estrogen receptors, although with significantly lower potency than its aglycone counterpart.[13][14] The prevailing hypothesis is that the estrogenic effects observed in tissues are primarily due to the local deconjugation of the glucuronide back to daidzein by β-glucuronidase enzymes, which are present in various tissues.[13] This deconjugation process is critical, as it effectively "activates" the compound at its site of action.[13]

Antioxidant and Anti-inflammatory Properties

The direct antioxidant activity of daidzein itself is complex, with some studies suggesting it acts indirectly by up-regulating antioxidant enzymes like catalase.[1][15] The glucuronide conjugate is generally considered to have lower direct antioxidant potential than the aglycone due to the modification of a key hydroxyl group.[16] However, upon deconjugation in tissues, the released daidzein can contribute to local antioxidant and anti-inflammatory effects.[5] Daidzein has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and IL-6, a property that is likely exerted by the aglycone form after its release from the glucuronide.[1][6][17]

Methodologies for Analysis and Characterization

The accurate quantification of Daidzein 4'-O-glucuronide in biological matrices is paramount for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method for this purpose.[7][18]

Experimental Protocol: Quantification in Plasma via LC-MS/MS

This protocol provides a robust framework for the analysis of Daidzein 4'-O-glucuronide. The choice of a one-step protein precipitation is a time-efficient method for sample cleanup in a research setting, balancing recovery with throughput.

1. Sample Preparation (Protein Precipitation):

- To a 50 µL aliquot of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled Daidzein 4'-O-glucuronide). The internal standard is critical for correcting for variations in extraction efficiency and matrix effects, ensuring data accuracy.

- Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

- Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Separation (HPLC):

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is typically used. The C18 stationary phase provides the necessary hydrophobicity to retain the isoflavone conjugate.[18]

- Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and ionization efficiency in the mass spectrometer.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient Elution: A gradient is essential to elute the polar glucuronide while also efficiently clearing less polar compounds from the column. A typical gradient might run from 5-10% B to 95% B over several minutes.

- Flow Rate: ~0.3-0.5 mL/min.

- Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode, as glucuronides readily form [M-H]⁻ ions.

- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

- Precursor Ion (Q1): The m/z of the deprotonated Daidzein 4'-O-glucuronide molecule.

- Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID), often corresponding to the daidzein aglycone after loss of the glucuronic acid moiety.

4. Validation:

- The method must be validated for linearity, accuracy, precision (intra- and inter-day), and limit of quantification (LOQ) according to regulatory guidelines to ensure trustworthy results.[18]

Sample [label="Plasma Sample\nCollection", fillcolor="#FBBC05", fontcolor="#202124"];

Precip [label="Protein Precipitation\n(+Methanol, +IS)"];

Spin [label="Centrifugation"];

Extract [label="Supernatant\nTransfer"];

LC [label="LC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MS [label="MS/MS Detection\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Precip -> Spin -> Extract -> LC -> MS -> Data;

}

Sources

- 1. scispace.com [scispace.com]

- 2. wjpls.org [wjpls.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioflavonoid Daidzein: Therapeutic Insights, Formulation Advances, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 7. Daidzein 4'-O-glucuronide Research Compound [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Showing dietary polyphenol Daidzein 4'-O-glucuronide - Phenol-Explorer [phenol-explorer.eu]

- 10. Pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein in men and women after consumption of a soy beverage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary pharmacokinetics of the glucuronide and sulfate conjugates of genistein and daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Deconjugation of soy isoflavone glucuronides needed for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant activity of daidzein, a natural antioxidant, and its spectroscopic properties in organic solvents and phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of daidzein on primary astroglial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of daidzein, its prodrug and major conjugative metabolites in rat plasma and application in a pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Daidzein 4'-O-glucuronide: A Primary Metabolite of Daidzein - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Daidzein 4'-O-glucuronide, the principal phase II metabolite of the soy isoflavone daidzein. We will delve into the critical aspects of its formation, biochemical significance, and the analytical methodologies required for its accurate quantification in biological matrices. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development who are investigating the bioavailability and biological activities of soy isoflavones.

Introduction to Daidzein and its Metabolic Fate

Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone found abundantly in soybeans and other leguminous plants.[1] As a phytoestrogen, it has garnered significant scientific interest for its potential roles in human health, including the prevention and therapy of hormone-dependent diseases.[2] Upon ingestion, daidzein undergoes extensive metabolism, primarily through phase II conjugation reactions, to enhance its water solubility and facilitate its excretion.[3][4] The most prominent of these metabolic pathways is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs).[3][5] This leads to the formation of various glucuronide conjugates, with Daidzein 4'-O-glucuronide being a primary and significant circulating metabolite.[6]

The Central Role of Glucuronidation in Daidzein Metabolism

Glucuronidation is a major pathway in the biotransformation of a wide array of xenobiotics and endogenous compounds. In the context of daidzein, this process involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to one of the hydroxyl groups of the daidzein molecule. This enzymatic reaction is primarily carried out by UGTs located in the liver and intestines.[5]

Key Enzymes: UGT1A1 and UGT1A9

Research has identified UGT1A1 and UGT1A9 as the major UGT isoforms responsible for the glucuronidation of daidzein in the human liver.[3][4] Studies using human liver microsomes and recombinant UGT enzymes have demonstrated the significant contribution of these two enzymes to the formation of daidzein glucuronides.[3] The regioselectivity of these enzymes dictates the position of glucuronidation, leading to the formation of isomers such as Daidzein 7-O-glucuronide and Daidzein 4'-O-glucuronide. The relative abundance of these isomers can vary depending on the specific UGTs involved and potential inter-individual differences in enzyme expression and activity.[5]

Metabolic Pathway of Daidzein to Daidzein 4'-O-glucuronide

The conversion of daidzein to Daidzein 4'-O-glucuronide is a critical step in its metabolic journey. The following diagram illustrates this key metabolic transformation.

Caption: Metabolic conversion of daidzein to Daidzein 4'-O-glucuronide.

Pharmacokinetics of Daidzein 4'-O-glucuronide

Following oral administration of daidzein-containing products, Daidzein 4'-O-glucuronide is readily detected in plasma and urine.[6][7] Pharmacokinetic studies have shown that glucuronide conjugates are the predominant forms of daidzein found in systemic circulation.[6] The peak plasma concentration (Cmax) of daidzein glucuronides is typically reached within 4.5 to 6.0 hours post-ingestion.[6] The apparent terminal half-life for the urinary excretion of daidzein glucuronides is approximately 3.8 to 4.9 hours, indicating a relatively rapid clearance from the body.[6]

Analytical Methodologies for Quantification

Accurate quantification of Daidzein 4'-O-glucuronide in biological samples is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed analytical techniques.[6][8]

Sample Preparation

A critical step in the analytical workflow is the preparation of biological samples (e.g., plasma, urine) to remove interfering substances and concentrate the analyte of interest. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8][9]

Enzymatic Hydrolysis

To determine the total daidzein concentration (aglycone + conjugates), samples are often treated with β-glucuronidase and sulfatase enzymes to hydrolyze the glucuronide and sulfate conjugates back to the daidzein aglycone prior to analysis.[6]

HPLC and LC-MS Analysis

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection can be performed using a UV detector, but for higher sensitivity and selectivity, mass spectrometry is preferred.[8][9]

Table 1: Typical LC-MS Parameters for Daidzein 4'-O-glucuronide Analysis

| Parameter | Typical Setting |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 10-15 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

| 429.1 -> 253.1 |

Experimental Protocols

In Vitro Metabolism of Daidzein using Human Liver Microsomes

This protocol provides a framework for investigating the glucuronidation of daidzein in vitro.

Workflow Diagram:

Sources

- 1. Daidzein | C15H10O4 | CID 5281708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and quantification of daidzein-7-glucuronide-4'-sulfate, genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide as major metabolites in human plasma after administration of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Stability and Degradation of Daidzein 4'-O-glucuronide

This guide provides a comprehensive technical overview of the methodologies and mechanistic principles essential for evaluating the in vitro stability and degradation of Daidzein 4'-O-glucuronide. As the primary circulating metabolite of the soy isoflavone daidzein, understanding its stability is paramount for accurately interpreting pharmacokinetic, bioavailability, and bioactivity data in drug development and nutritional science.[1]

Introduction: The Significance of a Metabolite's Stability

Daidzein, a well-researched phytoestrogen from soy, undergoes extensive Phase II metabolism following ingestion.[2] The primary conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly in the liver and intestines.[3] This process attaches a glucuronic acid moiety, typically at the 7 or 4' hydroxyl position, to create more water-soluble metabolites poised for excretion. Daidzein 4'-O-glucuronide is one of these major metabolites.[1][4]

The stability of this glucuronide conjugate is a critical determinant of the parent aglycone's (daidzein) fate and action. The conjugate itself is generally considered to have significantly reduced biological activity compared to daidzein, primarily due to the bulky, polar glucuronide group sterically hindering its ability to bind to receptors like the estrogen receptor.[1][5] However, the conjugate can act as a circulating reservoir.[1] Its degradation, particularly through enzymatic hydrolysis in target tissues, can release the active aglycone, thereby influencing local and systemic bioactivity. Therefore, assessing its stability in vitro is not merely a procedural step but a fundamental requirement for building predictive pharmacokinetic models and understanding the compound's physiological effects.

Core Degradation Pathways: Chemical vs. Enzymatic Hydrolysis

The degradation of Daidzein 4'-O-glucuronide in vitro is primarily governed by two distinct mechanisms: chemical hydrolysis, driven by ambient conditions like pH and temperature, and enzymatic hydrolysis, mediated by specific enzymes.

Chemical Stability: The Influence of pH and Temperature

While the aglycone daidzein has been shown to be less stable at higher pH values, its glucuronide conjugates are generally more stable under typical physiological conditions.[6][7] However, extremes in pH and temperature can induce non-enzymatic hydrolysis of the glycosidic bond.

-

Causality of pH-Dependent Degradation : Under strongly acidic or basic conditions, the ether linkage of the glucuronide bond can be cleaved. This is a critical consideration during sample collection, processing, and analysis. For instance, improper pH of a buffer or sample matrix during a prolonged incubation could lead to artificial degradation, confounding the interpretation of results. Studies on related isoflavone glycosides show significant losses under elevated pH and temperature, underscoring the importance of controlled experimental conditions.[8]

-

Impact of Temperature : Thermal stress can accelerate chemical degradation.[9] While incubations are typically performed at a physiological 37°C, freeze-thaw cycles and prolonged storage at suboptimal temperatures can compromise sample integrity. Studies on daidzein and its parent glycosides (daidzin) show that temperatures above 135°C can cause significant degradation, though conditions for in vitro stability studies are far milder.[9]

Enzymatic Degradation: The Role of β-Glucuronidase

The most significant pathway for the degradation of Daidzein 4'-O-glucuronide in a biological context is enzymatic hydrolysis catalyzed by β-glucuronidases (EC 3.2.1.31).[10] These enzymes are ubiquitous, found in mammalian tissues (liver, kidney, intestine) and are notably abundant in the gut microbiome.[11][12][13]

-

Mechanism of Action : β-glucuronidase cleaves the O-glycosidic bond between daidzein and the glucuronic acid moiety, releasing the parent aglycone, daidzein. This deconjugation is a critical step for the potential reabsorption and bioactivity of daidzein in peripheral tissues or its further metabolism by gut bacteria into metabolites like equol.[13][14]

-

Experimental Significance : The susceptibility of Daidzein 4'-O-glucuronide to β-glucuronidase is the central focus of many stability assays. By using biological matrices rich in these enzymes, such as liver microsomes or intestinal fractions, researchers can simulate the deconjugation that occurs in vivo.[3][15]

Below is a diagram illustrating the enzymatic degradation pathway.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Glucuronidation of the soyabean isoflavones genistein and daidzein by human liver is related to levels of UGT1A1 and UGT1A9 activity and alters isoflavone response in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective glucuronidation of daidzein in liver and intestinal microsomes of humans, monkeys, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heat and pH effects on the conjugated forms of genistin and daidzin isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

The Cellular Odyssey of a Circulating Metabolite: An In-Depth Technical Guide to the Mechanism of Action of Daidzein 4'-O-glucuronide

Foreword: Beyond the Aglycone – Unraveling the True Bioactivity of Isoflavone Metabolites

For researchers, scientists, and drug development professionals vested in the therapeutic potential of soy isoflavones, the narrative has long been dominated by the aglycone, daidzein. Its structural similarity to estradiol has positioned it as a molecule of interest for its estrogenic and other pleiotropic effects. However, the cellular reality is far more nuanced. Following ingestion, daidzein undergoes extensive Phase II metabolism, with Daidzein 4'-O-glucuronide emerging as a primary circulating metabolite.[1] Understanding the cellular mechanism of this glucuronidated form is not merely an academic exercise; it is fundamental to accurately predicting and harnessing the in vivo bioactivity of dietary daidzein. This guide provides a comprehensive exploration of the cellular journey of Daidzein 4'-O-glucuronide, from its interaction with the cell membrane to the downstream signaling cascades it indirectly modulates.

The Glucuronide Conundrum: A Tale of Steric Hindrance and Diminished Affinity

The addition of a glucuronic acid moiety to the 4'-hydroxyl group of daidzein dramatically alters its physicochemical properties. This glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the molecule's polarity and molecular weight.[1] The most immediate consequence of this structural change is a profound reduction in its ability to directly interact with key molecular targets, most notably the estrogen receptors (ERα and ERβ).

The bulky and polar glucuronide group sterically hinders the entry of Daidzein 4'-O-glucuronide into the ligand-binding pocket of estrogen receptors.[1] This results in a drastically lower binding affinity compared to its aglycone counterpart, daidzein. While direct binding data for the 4'-O-glucuronide isomer is scarce, studies on daidzein glucuronides (DG) collectively demonstrate this principle.

| Compound | Target Receptor | IC50 (µM) | Relative Binding Affinity (RBA) vs. 17β-estradiol |

| 17β-estradiol | Mouse Uterine Cytosol ERs | 0.00134 | 100% |

| Daidzein | Mouse Uterine Cytosol ERs | 1.6 | ~0.08% |

| Daidzein Glucuronide (DG) | Mouse Uterine Cytosol ERs | 14.7 | ~0.009%[2] |

| Daidzein | Human ERα | >1 | <0.1%[3] |

| Daidzein | Human ERβ | ~0.1-0.5 | 0.5-2%[3] |

Table 1: Comparative binding affinities of 17β-estradiol, Daidzein, and Daidzein Glucuronide to estrogen receptors. The data clearly illustrates the significant drop in binding affinity upon glucuronidation.

This diminished affinity strongly suggests that Daidzein 4'-O-glucuronide itself is not a significant direct activator of estrogenic signaling pathways. Its biological relevance, therefore, lies not in its intrinsic activity, but in its potential to be converted back to the more bioactive daidzein.

The Gateway to Bioactivity: Cellular Uptake and Deconjugation

For Daidzein 4'-O-glucuronide to exert any cellular effect, it must first be internalized and, crucially, deconjugated. The cellular uptake of isoflavone glucuronides is a complex and not fully elucidated process. Studies on various daidzein metabolites have shown that specific transporters are involved. For instance, Daidzein-7-O-glucuronide is transported by the organic anion transporting polypeptide OATP2B1. However, research to date suggests that Daidzein 4'-O-glucuronide is not a substrate for the studied carriers, indicating that its direct cellular entry may be limited.

The pivotal event in the mechanism of action of Daidzein 4'-O-glucuronide is its hydrolysis back to daidzein, a reaction catalyzed by β-glucuronidases. These enzymes are present in various tissues and can also be released by neutrophils at sites of inflammation. The activity of β-glucuronidases is therefore a critical determinant of the local concentration of bioactive daidzein.

Once deconjugated, the liberated daidzein is free to interact with intracellular targets and modulate downstream signaling pathways.

The Liberated Aglycone: Modulation of Key Signaling Pathways

The biological effects observed following cellular exposure to Daidzein 4'-O-glucuronide are attributable to the actions of the resulting daidzein. Daidzein is known to influence a multitude of signaling cascades, primarily through its interaction with estrogen receptors and other cellular targets.

Estrogen Receptor-Mediated Signaling

As a phytoestrogen, daidzein can bind to both ERα and ERβ, with a notable preference for ERβ.[4] This interaction can lead to both genomic and non-genomic effects.

-

Genomic Pathway: Upon ligand binding, the ER dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This can influence processes such as cell proliferation and differentiation.

-

Non-Genomic Pathway: Daidzein can also initiate rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs). This can lead to the activation of kinase cascades, including the MAPK/ERK and PI3K/Akt pathways.

Modulation of Inflammatory and Survival Pathways

Beyond its estrogenic activity, daidzein has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways:

-

NF-κB Pathway: Daidzein can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. It has been shown to suppress the phosphorylation of IKKα/β and IκBα, and the subsequent nuclear translocation of the p65 subunit.[5] This leads to a reduction in the expression of pro-inflammatory cytokines.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the ERK pathway, are crucial for cell proliferation and survival. Daidzein has been demonstrated to inhibit the phosphorylation of ERK in various cancer cell lines, contributing to its anti-proliferative effects.[6][7]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Daidzein has been shown to modulate this pathway, with some studies indicating inhibition in cancer cells[8][9] and activation in other cell types like osteoblasts.[10]

Experimental Workflows for Elucidating the Mechanism of Action

To investigate the cellular effects of Daidzein 4'-O-glucuronide, a series of well-established in vitro assays are essential. The following protocols provide a framework for a comprehensive analysis.

Protocol: In Vitro Deconjugation Assay

This assay quantifies the conversion of Daidzein 4'-O-glucuronide to daidzein by β-glucuronidase.

Materials:

-

Daidzein 4'-O-glucuronide

-

β-glucuronidase from a relevant source (e.g., E. coli, bovine liver)

-

Reaction buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

-

Quenching solution (e.g., ice-cold methanol)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of Daidzein 4'-O-glucuronide in a suitable solvent.

-

In a microcentrifuge tube, combine the reaction buffer, Daidzein 4'-O-glucuronide solution, and β-glucuronidase.

-

Incubate the reaction mixture at 37°C for various time points.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the enzyme.

-

Analyze the supernatant by HPLC to quantify the amounts of Daidzein 4'-O-glucuronide and daidzein.

Protocol: Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of Daidzein 4'-O-glucuronide and daidzein to ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ

-

Radiolabeled 17β-estradiol ([³H]-E2)

-

Unlabeled 17β-estradiol, Daidzein 4'-O-glucuronide, and daidzein

-

Binding buffer

-

Hydroxyapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-E2 and varying concentrations of the unlabeled competitor (17β-estradiol, Daidzein 4'-O-glucuronide, or daidzein).

-

Incubate at 4°C overnight to reach equilibrium.

-

Add cold hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

-

Wash the wells to remove unbound radioligand.

-

Add scintillation cocktail and measure radioactivity.

-

Calculate the IC50 values for each compound.

Protocol: Cell Viability (MTT) Assay

This assay assesses the effect of Daidzein 4'-O-glucuronide on cell proliferation.

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

Daidzein 4'-O-glucuronide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plate and microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Daidzein 4'-O-glucuronide for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

Protocol: Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt, p65) following treatment with Daidzein 4'-O-glucuronide.

Materials:

-

Cell line of interest

-

Daidzein 4'-O-glucuronide

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with Daidzein 4'-O-glucuronide for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The cellular mechanism of action of Daidzein 4'-O-glucuronide is a paradigm of indirect bioactivity. While the glucuronide itself is largely inert, its true potential is unlocked upon enzymatic deconjugation to the bioactive aglycone, daidzein. This conversion is the rate-limiting step for its cellular effects, which are subsequently mediated by daidzein's interaction with estrogen receptors and its modulation of key signaling pathways, including NF-κB, MAPK/ERK, and PI3K/Akt.

For researchers and drug development professionals, this understanding has profound implications. It highlights the importance of considering the metabolic fate of isoflavones in experimental design and data interpretation. Future research should focus on quantifying the deconjugation kinetics of Daidzein 4'-O-glucuronide in various cell types and tissues, as well as identifying the full spectrum of transporters involved in its cellular uptake. A deeper understanding of these processes will be crucial for the rational design of isoflavone-based therapeutic strategies and for accurately assessing the health benefits of soy consumption.

References

- BenchChem. (2025). An In-Depth Technical Guide to Isoflavone Interactions with Estrogen Receptors Alpha and Beta. BenchChem.

- Birt, D. F., Hendrich, S., & Wang, W. (2001). Dietary agents in cancer prevention: flavonoids and isoflavonoids. Pharmacology & therapeutics, 90(2-3), 157–177.

- Kao, Y. C., Zhou, C., Sherman, M., Lantry, J. A., & Chen, J. (2014). Daidzein promotes glucose uptake through glucose transporter 4 translocation to plasma membrane in L6 myocytes and improves glucose homeostasis in Type 2 diabetic model mice. Journal of nutritional biochemistry, 25(7), 746–754.

- Zhang, Y., Song, T. T., Cunnick, J. E., Murphy, P. A., & Hendrich, S. (1999). Daidzein and genistein glucuronides in vitro are weakly estrogenic and activate human natural killer cells at nutritionally relevant concentrations. The Journal of nutrition, 129(2), 399–405.

- Morito, K., Hirose, T., Kinjo, J., Hirakawa, T., Okawa, M., Nohara, T., & Masamune, Y. (2001). Interaction of phytoestrogens with estrogen receptors alpha and beta. Biological & pharmaceutical bulletin, 24(4), 351–356.

- Magee, P. J., & Rowland, I. R. (2012). The potential role of isoflavones in cancer prevention. Current opinion in lipidology, 23(1), 38–44.

- National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Institute of Environmental Health Sciences.

- Chen, J., Lin, H., & Hu, M. (2021).

- Dhananjaya, K., & Shobha, V. (2012). Insilico studies of daidzein and genistein with human estrogen receptor. Asian Pacific Journal of Tropical Biomedicine, 2(12), S1747–S1753.

- BenchChem. (2025). Comparative Analysis of Estrogen Receptor Binding Affinity: Isoflavones vs. 17β-Estradiol. BenchChem.

- Liu, Y., Zhang, Y., Xu, Q., & Zhang, Y. (2021). Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis. PeerJ, 9, e11964.

- Li, Y., Zhao, S., Zhang, Y., & Liu, J. (2022). Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity. International journal of biological sciences, 18(9), 3636–3652.

- Tan, Y., Che, T., Lan, T., Wang, Y., & Li, J. (2022). Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages. Journal of traditional and complementary medicine, 12(5), 453–461.

-

The Human Metabolome Database. (2012). Metabocard for Daidzein 4'-O-glucuronide (HMDB0041717). Retrieved from [Link]

- Marín, R., Alvarez-Lario, B., Alonso-Montes, C., Rejas, M. T., & Cabañas, M. J. (2011). Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice.

- Jain, S., & Sharma, A. (2025). Daidzein targets PI3K-Akt signaling and oxidative stress in glioblastoma: An Integrated pharmacological and in vitro study. Brain research, 1863, 149840.

- Thayyullathil, F., Chathoth, S., & Galadari, S. (2015). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1335, 105–113.

- Singh, L. (2025). Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights. Naunyn-Schmiedeberg's archives of pharmacology, 398(1), 243–259.

- Lee, K. W., Kang, N. J., Park, C., Kim, J. Y., Lee, D. E., & Lee, H. J. (2007). Equol, a metabolite of the soybean isoflavone daidzein, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway. The Journal of biological chemistry, 282(45), 32938–32948.

- Choi, J., Kim, J. H., & Lee, J. (2014). A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K. Molecular nutrition & food research, 58(3), 545–554.

- Wang, Y., Chen, J., & Wang, X. (2017). Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation. Nutrition research (New York, N.Y.), 42, 20–30.

- Glaser, J. H., & Conrad, H. E. (1980). Multiple kinetic forms of beta-glucuronidase. The Journal of biological chemistry, 255(5), 1879–1884.